molecular formula C11H12N2O2 B13260066 3-[(2-Methylbut-3-yn-2-yl)amino]pyridine-4-carboxylic acid

3-[(2-Methylbut-3-yn-2-yl)amino]pyridine-4-carboxylic acid

Cat. No.: B13260066
M. Wt: 204.22 g/mol
InChI Key: BWJLOHWVLZLUNL-UHFFFAOYSA-N
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Description

3-[(2-Methylbut-3-yn-2-yl)amino]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 4-position and an amino group at the 3-position, which is further substituted with a 2-methylbut-3-yn-2-yl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylbut-3-yn-2-yl)amino]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and ammonia.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.

    Substitution with the Amino Group: The amino group can be introduced through an amination reaction, where an appropriate amine is reacted with the pyridine ring.

    Attachment of the 2-Methylbut-3-yn-2-yl Group: This step involves the alkylation of the amino group with 2-methylbut-3-yn-2-yl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylbut-3-yn-2-yl)amino]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halides, acids, or bases under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[(2-Methylbut-3-yn-2-yl)amino]pyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(2-Methylbut-3-yn-2-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-4-carboxylic acid: Lacks the amino and 2-methylbut-3-yn-2-yl groups.

    3-Aminopyridine-4-carboxylic acid: Lacks the 2-methylbut-3-yn-2-yl group.

    2-Methylbut-3-yn-2-ylamine: Lacks the pyridine and carboxylic acid groups.

Uniqueness

3-[(2-Methylbut-3-yn-2-yl)amino]pyridine-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-(2-methylbut-3-yn-2-ylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-4-11(2,3)13-9-7-12-6-5-8(9)10(14)15/h1,5-7,13H,2-3H3,(H,14,15)

InChI Key

BWJLOHWVLZLUNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC1=C(C=CN=C1)C(=O)O

Origin of Product

United States

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